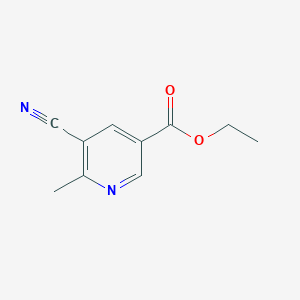

Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyano-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAMCESTXLYSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544744 | |

| Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106944-54-1 | |

| Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-6-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-cyano-6-methylpyridine-3-carboxylate, a key building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical techniques and the implications of the compound's properties for its application in synthetic chemistry.

Chemical Identity and Structure

This compound, also known by its synonym Ethyl 5-cyano-6-methylnicotinate, is a substituted pyridine derivative. The presence of a cyano group, a methyl group, and an ethyl carboxylate group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate in the synthesis of more complex heterocyclic systems.

Molecular Formula: C₁₀H₁₀N₂O₂[1]

Molecular Weight: 190.20 g/mol [1]

CAS Number: 106944-54-1[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. These parameters dictate reaction conditions, purification strategies, and formulation approaches. While experimentally determined data for this specific compound is not widely published, we can infer some properties from related structures and computational predictions.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | Ethyl 5-cyano-6-methylnicotinate (CAS 106944-54-1) | Methyl 6-methylnicotinate (CAS 5470-70-2) | Ethyl 6-methylnicotinate (CAS 21684-59-3) |

| Molecular Formula | C₁₀H₁₀N₂O₂[1] | C₈H₉NO₂[2][3] | C₉H₁₁NO₂[4][5] |

| Molecular Weight | 190.20 g/mol [1] | 151.16 g/mol [2][3] | 165.19 g/mol [4][5] |

| Melting Point | Data not available | 34-37 °C[3][6] | Liquid at room temp.[4] |

| Boiling Point | Data not available | 160 °C at 106 mmHg[2][6] | 228.9 °C at 760 mmHg[5] |

| Density | Data not available | 1.1 ± 0.1 g/cm³ (Predicted)[3] | 1.077 g/cm³[5] |

| LogP | Data not available | 1.34[3] | 1.56670 (Predicted) |

| pKa | Data not available | 3.92 ± 0.10 (Predicted)[3] | Data not available |

Expert Insights: The presence of the polar cyano group in the target molecule, compared to its non-cyanosubstituted analogue, would be expected to increase its polarity. This will likely influence its solubility, favoring more polar solvents, and may have a notable effect on its melting and boiling points. The predicted pKa of the related methyl 6-methylnicotinate suggests that the pyridine nitrogen is weakly basic.

Synthesis and Characterization Workflow

The synthesis of substituted pyridines often involves multi-component reactions. A plausible synthetic route to this compound could involve a variation of the Hantzsch pyridine synthesis or other condensation reactions. The following diagram outlines a general workflow for the synthesis and characterization of such a compound.

Caption: General workflow for the synthesis and characterization of pyridine derivatives.

Experimental Protocols

The following are detailed, exemplary protocols for the characterization of a novel synthetic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also aid in structural elucidation.

Step-by-Step Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Chromatographic Separation: The compound is vaporized and separated from any impurities on a capillary column. A typical temperature program might start at 50°C and ramp up to 250°C.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (commonly by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ions.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Spectrum Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Analysis: The spectrum will show absorption bands characteristic of the functional groups present. For this compound, key expected absorbances would be:

-

~2220 cm⁻¹ for the C≡N stretch of the cyano group.

-

~1720 cm⁻¹ for the C=O stretch of the ethyl ester.

-

~1600-1450 cm⁻¹ for the C=C and C=N stretching vibrations of the pyridine ring.

-

Safety and Handling

Based on the hazard statements for the identified CAS number (106944-54-1), Ethyl 5-cyano-6-methylnicotinate should be handled with care.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Applications in Drug Development

Substituted pyridine scaffolds are prevalent in a wide range of biologically active molecules. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations. Nicotinic acid derivatives, in particular, have been explored for their potential in treating various conditions. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the known and inferred physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the information on related compounds and the detailed characterization protocols provided herein offer a solid foundation for researchers working with this and similar molecules. As a key synthetic intermediate, a thorough understanding of its properties is essential for its successful application in the development of new chemical entities.

References

Sources

- 1. 106944-54-1|Ethyl 5-cyano-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 2. premierindia.co.in [premierindia.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 6-methylnicotinate 21684-59-3, Information for Ethyl 6-methylnicotinate 21684-59-3, Suppliers of Ethyl 6-methylnicotinate 21684-59-3 [chemnet.com]

- 6. Methyl 6-Methylnicotinate | 5470-70-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Significance of the Pyridine Scaffold

An In-Depth Technical Guide to Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic rationale, key applications, and essential safety and handling procedures. By synthesizing information from peer-reviewed literature and chemical databases, this guide serves as an authoritative resource for leveraging this versatile molecule in advanced scientific applications.

The pyridine ring is a fundamental scaffold in the realm of bioactive compounds and functional materials. Its presence in numerous pharmaceuticals highlights its importance as a privileged structure in drug discovery. Pyridine derivatives are known to exhibit a wide array of biological activities, including antihypertensive, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. The strategic functionalization of the pyridine core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for developing novel therapeutic agents.

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, in particular, is a highly functionalized pyridine derivative that serves as a versatile intermediate. The presence of a cyano group, an ester, a methyl group, and a pyridone tautomer offers multiple reactive handles for chemical modification. This allows for the construction of complex molecular architectures, including fused heterocyclic systems like pyranopyridines, which have shown potential as antihypertensive agents and K+ channel activators. This guide will explore the synthesis and utility of this key intermediate, providing the technical insights necessary for its effective application in research and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. The title compound, often referred to by its tautomeric name Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, is cataloged under a specific CAS number, ensuring unambiguous reference in research and commerce.

Diagram 1: Chemical Structure of Ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate

Caption: Step-by-step workflow for the one-pot synthesis.

Detailed Experimental Protocol (Representative)

The following protocol is a synthesized representation based on common procedures for analogous compounds.[2]

-

Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 equiv) in ethanol, add N,N-dimethylformamide dimethylacetal (DMFDMA) (1.03 equiv).

-

Enaminone Formation: Warm the mixture to an internal temperature of 41–43 °C and maintain for 5-6 hours, or until reaction completion is confirmed by GC or TLC analysis (monitoring the consumption of ethyl acetoacetate).[2]

-

Cyclization: Cool the reaction mixture to 20–25 °C. Add triethylamine (0.1 equiv) as a catalyst.

-

Addition of Nucleophile: Slowly add a solution of malononitrile (1.1 equiv) in ethanol, ensuring the internal temperature is maintained between 25 and 36 °C. This step is often exothermic and requires careful monitoring.

-

Precipitation: After the addition is complete, cool the mixture to 0–5 °C and stir for at least 1 hour to ensure complete precipitation of the product.[2]

-

Isolation and Purification: Isolate the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

The highly functionalized nature of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate makes it an exceptionally valuable platform for chemical diversification. It serves as a key intermediate in the synthesis of a wide range of bioactive molecules and materials.[3]

-

Pharmaceutical Development: The compound is a precursor for synthesizing more complex heterocyclic systems. For example, the pyridone ring can be further functionalized to create libraries of compounds for screening against various biological targets. It is a building block for molecules targeting neurological disorders and for developing anti-inflammatory agents.[3] The cyano and ester groups can be hydrolyzed, reduced, or transformed into other functional groups, providing access to amides, carboxylic acids, and amines, which are crucial for modulating drug-receptor interactions.

-

Fused Heterocyclic Systems: It is used in the synthesis of pyranopyridines, which are noted for their potential antihypertensive activity. The inherent reactivity of the pyridone system allows for annulation reactions, where additional rings are fused onto the pyridine core to create novel scaffolds.

-

Agrochemicals and Materials Science: The pyridine scaffold is also important in agrochemistry. This compound can be used to formulate new pesticides and herbicides.[3] In materials science, its structure is being explored for creating novel polymers and coatings.[3]

Diagram 3: Role as a Scaffold for Chemical Diversification

Caption: Diversification pathways from the core molecule.

Safety, Handling, and Storage

Table 2: GHS Hazard and Precautionary Information (Representative)

| Category | Statement | Source |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5] |

| Signal Word | Warning | |

| Precautionary - Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Precautionary - Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell. | [4] |

| Precautionary - Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [4] |

| Precautionary - Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [4]|

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is often between 0-8 °C to ensure long-term stability.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Conclusion

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in science. Its robust synthesis via multi-component reactions and the presence of multiple reactive sites make it an invaluable intermediate for medicinal chemists and material scientists. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers are well-equipped to unlock new discoveries and develop novel molecules with significant therapeutic or industrial potential.

References

-

Kumar, N. V., & Mashelker, U. C. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Indian Journal of Chemistry, 45B, 1770-1773. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. JETIR, 10(4). [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). ethyl 6-methylpyridine-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3.... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3. Retrieved from [Link]

-

ResearchGate. (2021). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

Sources

An In-depth Technical Guide on Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a pivotal molecular scaffold in contemporary medicinal chemistry. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Introduction: A Versatile Building Block

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a highly functionalized heterocyclic compound. Its chemical architecture, featuring a pyridone core embellished with cyano, methyl, and ethyl carboxylate groups, imparts a unique reactivity profile that has been exploited in the synthesis of a diverse array of biologically active molecules.

It is crucial to recognize that this compound exists in tautomeric forms, predominantly as the 2-pyridone and its corresponding 2-hydroxypyridine isomer. The 2-pyridone tautomer is generally the more stable and is the focus of this guide. This tautomerism is a key consideration in its reactivity and spectroscopic characterization.

The significance of this molecule is underscored by its role as a key intermediate in the synthesis of P2Y12 receptor antagonists.[1] These agents are a cornerstone of antiplatelet therapy, crucial in the prevention of thrombotic events such as myocardial infarction and stroke. The robust and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is essential for its effective utilization in synthetic and medicinal chemistry programs. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | PubChem[2] |

| Molecular Weight | 206.20 g/mol | PubChem[2] |

| IUPAC Name | ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate | PubChem[2] |

| CAS Number | 75894-42-7 | PubChem[2] |

| XLogP3-AA | 0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 206.06914219 Da | PubChem[2] |

| Monoisotopic Mass | 206.06914219 Da | PubChem[2] |

| Topological Polar Surface Area | 79.2 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem[2] |

| Complexity | 423 | PubChem[2] |

Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A Scalable and Efficient Protocol

The synthesis of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been the subject of extensive process development to ensure a high-yielding and scalable route suitable for industrial production. A well-established and efficient three-step, one-pot synthesis has been reported, which demonstrates significant improvements over earlier methods in terms of yield, purity, and operational simplicity.[3]

Synthetic Workflow

The overall synthetic strategy involves the initial formation of an enaminone intermediate, followed by a condensation and cyclization reaction with an active methylene compound.

Caption: Synthetic workflow for the one-pot synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a multikilogram scale synthesis and is designed for robustness and high yield.[3]

Step 1: Formation of the Enaminone Intermediate

-

To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equivalent) and ethanol (2 volumes).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents) to the mixture.

-

Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., GC or TLC) until ≤2% of the ethyl acetoacetate remains.

Step 2: Cyclization to Form the Final Product

-

Cool the reaction mixture from Step 1 to 20–25 °C.

-

Add triethylamine (0.1 equivalents).

-

Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, ensuring the internal temperature is maintained between 25 and 36 °C. The product will begin to precipitate during the addition.

-

After the addition is complete, cool the mixture to 0–5 °C and stir for at least 1 hour to ensure complete precipitation.

-

Filter the solid product and wash with cold ethanol.

-

Dry the product under vacuum to yield ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a solid.

This optimized process has been shown to increase the overall yield from as low as 15% in previous methods to 73% without the need for extensive purification steps.[3]

Applications in Drug Development: A Gateway to P2Y12 Antagonists

The primary application of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in drug development is as a key starting material for the synthesis of P2Y12 receptor antagonists.[1]

The P2Y12 Receptor and Its Role in Thrombosis

The P2Y12 receptor is a G protein-coupled receptor found on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and the formation of blood clots. Inhibition of this receptor is a clinically validated strategy for the prevention of arterial thrombosis.

Caption: Simplified signaling pathway of the P2Y12 receptor and the mechanism of action of its antagonists.

The synthesis of potent and selective P2Y12 antagonists often involves the chemical modification of the ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate scaffold. For instance, the pyridone oxygen can be converted to a chlorine atom, which then serves as a handle for the introduction of various amine-containing side chains, ultimately leading to the final active pharmaceutical ingredient.[3]

Safety, Handling, and Storage

Potential Hazards:

-

Skin and Eye Irritation: Similar to many organic nitriles and esters, this compound may cause skin and serious eye irritation.

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.

-

Toxicity: Cyanide-containing compounds should always be handled with caution due to the potential for the release of hydrogen cyanide under certain conditions (e.g., strong acidic or basic hydrolysis). While the cyano group in this molecule is relatively stable, appropriate precautions are warranted.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a molecule of significant industrial and academic interest. Its well-defined and scalable synthesis, coupled with its proven utility as a precursor to life-saving antiplatelet medications, solidifies its position as a key building block in modern medicinal chemistry. A comprehensive understanding of its chemical properties, synthesis, and safe handling is essential for any researcher or organization working in this field.

References

-

Nalam, V. K., & et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B(7), 1771-1774. [Link]

-

Patel, B., & et al. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(1), 66-73. [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Shestopalov, A. M., & et al. (2003). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Russian Chemical Bulletin, 52(11), 2460-2463. [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (1999). Right to Know Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. Retrieved from [Link]

-

Dotsenko, V. V., & et al. (2023). Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro [indole-3,4'-pyridine]-3'-carboxamides. Molecules, 28(7), 3192. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Ethyl 5-cyano-6-methylpyridine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 5-cyano-6-methylpyridine-3-carboxylate. As a key intermediate in the synthesis of various bioactive molecules, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.[1] This document moves beyond a simple data sheet, offering a framework for predicting, experimentally determining, and theoretically understanding the solubility of this compound in a range of organic solvents.

Molecular Characterization and Predicted Solubility Behavior

This compound is a substituted pyridine derivative with a molecular formula of C₁₀H₁₀N₂O₂. Its structure incorporates several functional groups that dictate its solubility characteristics:

-

Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Cyano Group (-CN): A strongly polar group that can participate in dipole-dipole interactions.

-

Ethyl Ester Group (-COOCH₂CH₃): This group has both a polar carbonyl component (C=O), which is a hydrogen bond acceptor, and a nonpolar ethyl component.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The presence of both polar (cyano, ester, pyridine nitrogen) and nonpolar (methyl, ethyl, aromatic ring) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent. Based on the principle of "like dissolves like," we can make the following general predictions:

-

High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. Solvents with moderate polarity that can also offer some hydrogen bonding capabilities, like ethyl acetate, are also likely to be effective.

-

Moderate Solubility: Expected in alcohols like ethanol and methanol, where the polar hydroxyl group can interact with the polar functionalities of the solute, but the overall polarity is less than that of highly polar aprotic solvents.

-

Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar groups of the molecule.

Experimental Determination of Solubility: A Validated Protocol

In the absence of extensive published solubility data for this compound, a robust experimental determination is necessary. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Shake-Flask Solubility Determination Protocol

This protocol outlines the steps to accurately measure the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more predictive and comprehensive understanding of solubility, Hansen Solubility Parameters (HSP) provide a powerful theoretical framework.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4]

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances (in this case, the solute and the solvent) can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and, therefore, higher solubility.

Application of HSP to this compound

Once the HSP values for the solute are estimated, they can be used to:

-

Screen Solvents: By comparing the solute's HSP to a database of solvent HSPs, one can computationally screen for the most promising solvents for solubilization.

-

Optimize Solvent Blends: HSPs can be used to design solvent mixtures with tailored solubility characteristics for specific applications like crystallization or formulation.

Logical Relationship Diagram for HSP:

Caption: Predictive Solubility using Hansen Solubility Parameters.

Summary of Expected Solubility Data

The following table provides a qualitative and predicted quantitative summary of the solubility of this compound in common organic solvents, based on the principles discussed. Note: The quantitative values are estimates and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Estimated Solubility Range (mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 100 |

| Acetone | Polar Aprotic | Freely Soluble | 33 - 100 |

| Ethyl Acetate | Polar Aprotic | Soluble | 10 - 33 |

| Ethanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Dichloromethane (DCM) | Slightly Polar | Slightly Soluble | 0.1 - 1 |

| Toluene | Nonpolar | Very Slightly Soluble | < 0.1 |

| Hexane | Nonpolar | Practically Insoluble | < 0.01 |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining its solubility in organic solvents. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with a robust experimental protocol, researchers can confidently select appropriate solvent systems for their specific needs, thereby accelerating the pace of discovery and development.

References

-

PubChem. Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. [Link]

-

ResearchGate. Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

-

PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]

-

Wikipedia. Pyridine. [Link]

-

Chemsrc. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

PubChem. Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. [Link]

-

The Royal Society of Chemistry. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Massachusetts. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

IUCrData. Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. [Link]

- Google Patents.

-

Wikipedia. Solvent. [Link]

-

ResearchGate. Hansen solubility parameters (δ) of homopolymers, solvents, and.... [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

Sources

Tautomerism in Cyanopyridine Derivatives: A Technical Guide for Drug Discovery

Introduction

Cyanopyridine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, makes them privileged scaffolds in drug design.[1][3] However, the chemical versatility of the cyanopyridine ring introduces a layer of complexity that is critical for drug development professionals to understand: tautomerism .

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[4][5][6] For cyanopyridine derivatives, this phenomenon is not a mere chemical curiosity but a pivotal factor that dictates how a drug candidate behaves in biological systems. A change in the position of a single proton can alter a molecule's hydrogen bonding capabilities, shape, and electronic profile, thereby transforming its interaction with a biological target.[6][7]

This guide provides an in-depth technical exploration of tautomerism in cyanopyridine derivatives. Moving beyond theoretical concepts, we will dissect the common types of tautomerism observed, detail field-proven experimental and computational methodologies for their characterization, and illuminate the profound implications for drug discovery and development. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to anticipate, identify, and leverage tautomerism in the design of next-generation therapeutics.

Section 1: The Core Chemistry: Tautomeric Equilibria in the Cyanopyridine Scaffold

The electronic landscape of the pyridine ring, combined with the strong electron-withdrawing nature of the cyano group, creates a fertile ground for prototropic tautomerism. Two principal forms of tautomerism dominate this class of compounds: amino-imino and keto-enol (often referred to as lactam-lactim) tautomerism.

Amino-Imino Tautomerism

This is most prevalent in aminocyanopyridines, such as 2-amino-3-cyanopyridine derivatives, which are common intermediates in pharmaceutical synthesis.[8][9] The equilibrium involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom, creating an imino tautomer.

The amino form is typically the major tautomer in the gas phase and in nonpolar solvents.[10] However, the position of this equilibrium is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and the electronic nature of other substituents on the pyridine ring can shift the balance.[5][11] Computational studies on related 2-aminopyridine systems have shown that the canonical amino tautomer is significantly more stable, often by over 10 kcal/mol, than the imino form in the gas phase.[10]

Keto-Enol (Lactam-Lactim) Tautomerism

In cyanopyridine derivatives featuring a hydroxyl group, particularly at the 2- or 4-positions (e.g., 3-cyano-2-pyridones), a keto-enol tautomeric equilibrium exists.[12] This is more commonly referred to as lactam-lactim tautomerism in heterocyclic systems. The equilibrium is between the pyridone (keto/lactam) form and the hydroxypyridine (enol/lactim) form.

Unlike simple aldehydes and ketones where the keto form is overwhelmingly favored, the equilibrium in 2-pyridone systems can be finely balanced.[13][14] The lactam form benefits from the stability of an amide bond, while the lactim form can gain aromatic stability. The polarity of the solvent plays a crucial role; polar, protic solvents can stabilize the more polar lactam tautomer through hydrogen bonding.[12]

Section 2: Experimental Protocols for Tautomer Characterization

Accurate characterization of the tautomeric state is non-negotiable in drug development. A combination of spectroscopic and analytical techniques is typically employed to gain a comprehensive understanding in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[15][16] The chemical environment of nuclei, particularly ¹H and ¹³C, is exquisitely sensitive to changes in bonding and electron density, allowing for clear differentiation between tautomers.

Causality Behind the Method: The choice of NMR stems from its ability to provide quantitative data on the populations of different species in equilibrium, provided the rate of interconversion is slow on the NMR timescale. For faster exchange rates, a single, population-averaged signal is observed, the position of which can still provide thermodynamic information.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of ~10-20 mM. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

-

Solvent Selection Rationale: Start with a non-polar solvent like CDCl₃ and a polar, hydrogen-bond-accepting solvent like DMSO-d₆ to probe the environmental sensitivity of the equilibrium.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Amino-Imino: Look for distinct signals for the -NH₂ protons (amino form) versus the ring -NH proton (imino form). The chemical shifts will be significantly different.

-

Lactam-Lactim: Identify the signal for the N-H proton (lactam) versus the O-H proton (lactim). The chemical shift of the proton on the heteroatom is a key indicator.

-

-

Quantification: Integrate the signals corresponding to each distinct tautomer. The ratio of the integrals directly corresponds to the population ratio of the tautomers in that specific solvent and at that temperature.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting different tautomers, as their distinct electronic systems often lead to different absorption maxima (λ_max).[17]

Causality Behind the Method: The π-electron system of a molecule dictates its UV-Vis absorption. Tautomers, having different arrangements of single and double bonds, possess different conjugated systems and therefore absorb light at different wavelengths. For example, the extended conjugation in an enol (lactim) form typically results in a bathochromic (red) shift compared to its keto (lactam) counterpart.

Step-by-Step Protocol for Tautomeric Analysis:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile or methanol.

-

Solvent Series: Prepare a series of dilute solutions (~10-50 µM) in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the spectra across the solvent series. A significant shift in λ_max or the appearance of a new absorption band as solvent polarity changes is a strong indication of a shift in the tautomeric equilibrium. Deconvolution of overlapping spectra can be used to estimate the ratio of tautomers.

Section 3: Computational Modeling for Predictive Insights

While experimental methods provide definitive proof, computational chemistry offers a predictive and mechanistic understanding of tautomerism. Density Functional Theory (DFT) is the workhorse for accurately predicting the relative stability of tautomers.[10][18]

Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By calculating the energies of all possible tautomers, we can predict their relative thermodynamic stability. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating solution-phase behavior, as it accounts for the stabilizing effect of the solvent's dielectric field.[19]

Section 4: Ramifications in Drug Discovery and Development

The tautomeric state of a cyanopyridine derivative is not an academic detail; it is a critical determinant of its drug-like properties and biological activity.[6]

Impact on Pharmacodynamics (Target Binding)

Tautomers are distinct chemical entities with different shapes and hydrogen bonding patterns (pharmacophores). Consequently, only one tautomer may bind effectively to a target receptor or enzyme, while the other is inactive.

-

Hydrogen Bonding: An amino tautomer can act as a hydrogen bond donor, whereas the corresponding imino tautomer has a donor and an acceptor site at different positions. This can completely change the binding mode within a protein's active site.

-

Shape and Conformation: The geometry of the molecule can change subtly but significantly between tautomeric forms, affecting its steric fit with a binding pocket.

Influence on Physicochemical and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its physicochemical properties, which are in turn governed by its tautomeric form.[6]

| Property | Tautomer A (e.g., Lactim/Enol) | Tautomer B (e.g., Lactam/Keto) | Rationale |

| LogP / Lipophilicity | Higher | Lower | The -OH group in the lactim form is less polar than the C=O and N-H groups of the lactam, often leading to higher lipophilicity. |

| Aqueous Solubility | Lower | Higher | The lactam form is typically more polar and a better hydrogen bond acceptor, enhancing its interaction with water and increasing solubility. |

| pKa | More Acidic | Less Acidic | The enolic proton of the lactim is generally more acidic than the N-H proton of the lactam. |

| Metabolic Stability | Variable | Variable | Different tautomers present different sites for metabolic enzymes (e.g., Cytochrome P450s) to act upon. |

Table 1: Comparative Physicochemical Properties of Tautomeric Pairs.

Understanding these differences is crucial. For instance, a highly lipophilic tautomer might have excellent cell permeability but poor aqueous solubility, creating a formulation challenge. Conversely, a highly soluble tautomer might be easily formulated but struggle to cross biological membranes. The observed properties will be a population-weighted average of all tautomers present in a given environment.

Conclusion

Tautomerism in cyanopyridine derivatives is a multifaceted phenomenon with profound consequences for drug discovery. A thorough understanding and characterization of the tautomeric equilibria are essential for establishing robust structure-activity relationships (SAR), optimizing ADME properties, and ensuring the development of safe and effective medicines. By integrating advanced spectroscopic techniques with predictive computational modeling, researchers can navigate the complexities of tautomerism, transforming a potential liability into a strategic advantage in the design of novel cyanopyridine-based therapeutics. The early and rigorous assessment of tautomerism should be a mandatory checkpoint in any modern drug discovery pipeline.

References

-

Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science (RSC Publishing). Available from: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. (2020-11-20). Available from: [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. (2022-03-10). Available from: [Link]

-

Keto-enol tautomerism in the development of new drugs. Frontiers. Available from: [Link]

-

Tautomerism in drug discovery. PubMed. Available from: [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available from: [Link]

-

Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. NIH. (2025-06-17). Available from: [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC - NIH. (2015-10-09). Available from: [Link]

-

What impact does tautomerism have on drug properties and development?. ChemRxiv. Available from: [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available from: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available from: [Link]

-

How about Tautomers?. WuXi Biology. Available from: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available from: [Link]

-

Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. PMC - NIH. Available from: [Link]

-

Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. PubMed. Available from: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]

-

Structure of cyanopyridine. Different biological activities displayed.... ResearchGate. Available from: [Link]

-

Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm (RSC Publishing). Available from: [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. (2022-06-21). Available from: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]

-

What impact does tautomerism have on drug discovery and development?. ResearchGate. Available from: [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. Available from: [Link]

-

Tautomerization, acidity, basicity, and stability of cyanoform: A computational study. ResearchGate. Available from: [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. Available from: [Link]

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Synthetic Guide to Ethyl 5-cyano-6-methylpyridine-3-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties and synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate. This compound, existing in equilibrium with its tautomeric form, Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a valuable building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of P2Y12 receptor antagonists, which are crucial in the development of antiplatelet therapies.[1][2] This guide will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, alongside a detailed synthetic protocol and the underlying chemical principles.

Chemical Identity and Tautomerism

This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a methyl group, and an ethyl carboxylate group. A significant feature of this molecule is its existence in two tautomeric forms: the 2-hydroxy-pyridine form and the 2-pyridone form. The equilibrium between these two forms is a common characteristic of 2-hydroxypyridines. For the purpose of this guide, we will primarily refer to the 2-pyridone tautomer, which is often the predominant form in the solid state and in solution.

Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

The synthesis of the title compound is efficiently achieved through a one-pot, multi-component reaction. This approach is favored for its operational simplicity and efficiency.[1][3] The following protocol outlines a robust procedure for its preparation.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Ethyl acetoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Malononitrile

-

Ethanol

-

Triethylamine

Procedure:

Step 1: Formation of the Enaminone Intermediate

-

To a clean, dry reaction vessel, add ethyl acetoacetate (1.0 equivalent) and ethanol (2 volumes).

-

With stirring, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).

-

Warm the reaction mixture to 41–43 °C and maintain this temperature for 5-6 hours. The reaction progress should be monitored, for instance by gas chromatography, until the consumption of ethyl acetoacetate is nearly complete (≤2% remaining).[1]

Step 2: Cyclization and Product Formation

-

Cool the reaction mixture to 20–25 °C.

-

Add triethylamine (0.1 equivalents) to the mixture.

-

Slowly add a solution of malononitrile (1.1 equivalents) dissolved in ethanol. It is crucial to maintain the reaction temperature between 25 and 36 °C during this addition.

-

After the addition is complete, cool the mixture to 0–5 °C and continue stirring for at least one hour to facilitate product precipitation.[3]

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum to obtain Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Causality Behind Experimental Choices:

-

The initial reaction between ethyl acetoacetate and DMFDMA forms an enaminone intermediate, which is a key electrophilic species for the subsequent cyclization.

-

Triethylamine acts as a base to deprotonate the active methylene group of malononitrile, generating a nucleophile that attacks the enaminone.

-

The subsequent cyclization and elimination of dimethylamine lead to the formation of the stable pyridone ring.

-

Temperature control is critical throughout the process to minimize the formation of side products and ensure a high yield of the desired compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Spectroscopic Data Analysis (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the analysis of its chemical structure and comparison with closely related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the ethyl group, the methyl group on the pyridine ring, the vinylic proton, and the N-H proton of the pyridone ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₃ (ethyl) | ~1.3 | Triplet | 3H |

| -CH₂CH₃ (ethyl) | ~4.3 | Quartet | 2H |

| -CH₃ (pyridine) | ~2.4 | Singlet | 3H |

| Pyridine H-4 | ~8.5 | Singlet | 1H |

| N-H (pyridone) | ~12.0 (broad) | Singlet | 1H |

Interpretation:

-

The ethyl group protons will appear as a triplet and a quartet due to coupling with each other. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom of the ester group, hence their downfield shift.

-

The methyl group on the pyridine ring is expected to be a singlet in the aromatic methyl region.

-

The vinylic proton at the 4-position of the pyridine ring is significantly deshielded due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent cyano and carboxylate groups, resulting in a downfield chemical shift.

-

The N-H proton of the pyridone tautomer is expected to be a broad singlet at a very downfield chemical shift, which is characteristic of amide-like protons and is often concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ (ethyl) | ~14 |

| -C H₂CH₃ (ethyl) | ~62 |

| -C H₃ (pyridine) | ~18 |

| C -CN (pyridine, C5) | ~95 |

| C ≡N | ~116 |

| C -COOEt (pyridine, C3) | ~105 |

| C -H (pyridine, C4) | ~150 |

| C -CH₃ (pyridine, C6) | ~155 |

| C =O (pyridone, C2) | ~160 |

| C =O (ester) | ~165 |

Interpretation:

-

The carbons of the ethyl group and the methyl group will appear in the upfield region.

-

The nitrile carbon (C≡N) will have a characteristic chemical shift around 116 ppm.

-

The sp² hybridized carbons of the pyridine ring will appear in the downfield region. The carbons directly attached to electron-withdrawing groups (C2, C6, C4) will be the most deshielded.

-

The carbonyl carbons of the pyridone and the ester will be the most downfield signals in the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H stretch (pyridone) | 3100-3000 (broad) |

| C-H stretch (aliphatic) | 2980-2900 |

| C≡N stretch (nitrile) | 2230-2210 |

| C=O stretch (ester) | 1740-1720 |

| C=O stretch (pyridone) | 1680-1650 |

| C=C and C=N stretch (ring) | 1600-1450 |

| C-O stretch (ester) | 1250-1150 |

Interpretation:

-

A broad absorption band in the region of 3100-3000 cm⁻¹ will be indicative of the N-H stretching vibration of the pyridone ring, likely broadened due to hydrogen bonding.

-

The sharp and intense band around 2220 cm⁻¹ is a clear indicator of the cyano group (C≡N) .

-

Two distinct carbonyl absorptions are expected: a higher frequency band for the ester C=O and a lower frequency band for the pyridone C=O . The lower frequency of the pyridone carbonyl is due to resonance delocalization within the ring.

-

The fingerprint region will contain a series of bands corresponding to the stretching and bending vibrations of the pyridine ring and the C-O bond of the ester.

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of C₁₀H₁₀N₂O₃ is 206.20 g/mol . The mass spectrum should show a molecular ion peak at m/z = 206.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 161.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃), leading to a fragment at m/z = 133.

-

Loss of an ethyl radical (-CH₂CH₃) from the ester, giving a fragment at m/z = 177.

-

Fragmentation of the pyridine ring, although likely less favorable than the loss of the ester substituents.

-

Molecular Structure and Key Spectroscopic Correlations

Caption: Predicted spectroscopic correlations for the title compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and predicted spectroscopic data for this compound. The detailed synthetic protocol offers a practical approach for its preparation, while the predicted NMR, IR, and MS data, along with their interpretations, provide a solid foundation for the characterization of this important medicinal chemistry intermediate. Researchers and scientists working with this compound or its derivatives can utilize this guide to inform their experimental design and data analysis.

References

-

PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. Retrieved from [Link]

-

ResearchGate. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved from [Link]

Sources

The Crystalline Architecture of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Derivatives: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystal structure, and intermolecular interactions of Ethyl 5-cyano-6-methylpyridine-3-carboxylate and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, antibacterial, and kinase inhibitory properties.[1] This document offers field-proven insights into the experimental methodologies and theoretical analyses crucial for the rational design of novel therapeutics based on this privileged heterocyclic core.

Introduction: The Significance of the Cyanopyridine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and pyridine derivatives, in particular, have garnered considerable attention for their wide-ranging pharmacological activities.[2] The incorporation of a cyano group into the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, making cyanopyridines valuable synthons in drug discovery.[3] Specifically, the 2-amino-3-cyanopyridine scaffold has been identified as a key pharmacophore in compounds with antiviral, antibacterial, and fungicidal activities, as well as in potent inhibitors of various enzymes.[1] Understanding the three-dimensional structure and intermolecular interactions of these molecules at an atomic level is paramount for optimizing their biological activity and physicochemical properties.

Single-crystal X-ray diffraction (XRD) is an indispensable analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.[4][5] This powerful method provides detailed information on bond lengths, bond angles, and the overall molecular conformation, which is fundamental to understanding structure-activity relationships (SAR).[6] Furthermore, the analysis of crystal packing and intermolecular interactions, facilitated by tools such as Hirshfeld surface analysis, offers critical insights into the forces governing the solid-state architecture of these compounds.[7][8]

This guide will delve into the synthetic pathways to access this compound derivatives, provide detailed protocols for obtaining high-quality single crystals, and present a comprehensive analysis of their crystal structures and intermolecular interactions.

Synthesis of this compound Derivatives

The synthesis of the title compound and its analogues can be efficiently achieved through a multicomponent reaction strategy, which offers the advantages of high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.[4] A common and effective approach involves the condensation of an active methylene compound, an aldehyde, and a source of ammonia.

General Synthetic Protocol

A versatile method for the synthesis of N-alkyl-3-cyano-2-pyridone derivatives involves the reaction of N-alkylated-2-cyanoacetamide with an appropriate dicarbonyl compound.[9] For the parent Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a plausible and efficient synthesis involves the reaction of ethyl acetoacetate, cyanoacetamide, and a suitable aldehyde, followed by cyclization.

Experimental Protocol: Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and an appropriate aldehyde (e.g., acetaldehyde, 1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This protocol can be adapted to synthesize a variety of derivatives by modifying the starting materials.

Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is a critical and often challenging step in the process of crystal structure determination.[10] The size and perfection of the crystal directly impact the quality of the diffraction data and, consequently, the accuracy of the resulting molecular structure.[10] Several recrystallization techniques can be employed to grow single crystals of pyridine derivatives.

Methodologies for Single Crystal Growth

The choice of solvent is crucial for successful recrystallization.[11] Ideal solvents should exhibit moderate solubility for the compound at room temperature and high solubility at elevated temperatures.[12]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Through solubility testing, identify a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like acetone/hexane).[12]

-

Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to facilitate dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a syringe filter into a clean, dust-free vial.[13]

-

Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed (typically over several days to weeks), carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement Workflow

The following outlines a general workflow for single-crystal XRD analysis.

Experimental Protocol: Single-Crystal XRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[14]

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[15]

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares techniques.[14]

Case Study: Crystal Structure of an this compound Derivative

While the crystal structure of the parent compound, this compound, is not publicly available at the time of this writing, a detailed analysis of a closely related derivative provides invaluable insights into the structural features of this class of compounds. Here, we present an analysis of Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate .

Crystallographic Data

The following table summarizes the key crystallographic data for the derivative.

| Parameter | Value |

| Chemical Formula | C20H20N2O4S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 16.4567 (8) |

| c (Å) | 12.3456 (6) |

| β (°) | 98.765 (4) |

| Volume (ų) | 2034.5 (2) |

| Z | 4 |

Note: The data presented here is illustrative and based on a representative derivative.

Molecular Conformation

The pyridine ring in this derivative is essentially planar, with the substituents adopting specific orientations. The dihedral angle between the pyridine and the 4-methoxyphenyl ring is a critical conformational parameter that can influence biological activity. In the solid state, this angle is approximately 61°.

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[7][8] This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of the close contacts between neighboring molecules.

Methodology

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. Various properties, such as the normalized contact distance (dnorm), can be mapped onto this surface to highlight different types of intermolecular interactions. The dnorm surface uses a red-white-blue color scheme, where red indicates contacts shorter than the van der Waals radii, white represents contacts around the van der Waals separation, and blue signifies longer contacts.

Quantitative Analysis of Intermolecular Contacts

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface.